C.I. Pigment Yellow 97
Overview
Description
C.I. Pigment Yellow 97, also known as Fast Yellow FGL, is a monoazo yellow pigment with the chemical formula C26H27ClN4O8S. It is widely used in various industrial applications due to its excellent thermal stability, good mobility, and high resistance to migration. This pigment is known for its bright yellow color and is commonly used in paints, coatings, plastics, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Yellow 97 typically involves the diazotization of 4-amino-2,5-dimethoxybenzenesulfonamide (OBS) followed by a coupling reaction with 4-chloro-2,5-dimethoxyacetylacetanilide (AS-IRG). The diazotization reaction is carried out under low-temperature conditions using nitrosyl sulfuric acid. The coupling reaction is then performed in the presence of an acidified mixing additive, followed by molecular recrystallization using an alkali to achieve the desired pigment properties .
Industrial Production Methods
In industrial settings, the production of this compound involves several key steps:
Acid Treatment: The raw material, 4-amino-2,5-dimethoxybenzenesulfonamide, undergoes acid treatment.
Diazotization: The treated material is subjected to diazotization under low-temperature conditions.
Coupling Reaction: The diazotized compound is coupled with 4-chloro-2,5-dimethoxyacetylacetanilide in the presence of an acidified mixing additive.
Molecular Recrystallization: The resulting product undergoes molecular recrystallization using an alkali to enhance its pigment properties.
Chemical Reactions Analysis
Types of Reactions
C.I. Pigment Yellow 97 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s chemical structure and color.
Substitution: The pigment can undergo substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
C.I. Pigment Yellow 97 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various chemical analyses and studies.
Biology: Employed in biological staining techniques to observe and analyze cell structures.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Widely used in the production of paints, coatings, plastics, and inks due to its excellent color properties and stability
Mechanism of Action
The mechanism of action of C.I. Pigment Yellow 97 involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, resulting in its bright yellow color. The molecular structure of the pigment, including its azo linkage and aromatic rings, plays a crucial role in its color properties. The pigment’s stability and resistance to migration are attributed to strong intramolecular and intermolecular hydrogen bonding .
Comparison with Similar Compounds
C.I. Pigment Yellow 97 can be compared with other similar yellow pigments, such as:
C.I. Pigment Yellow 1: Similar in shade but with lower fastness properties.
C.I. Pigment Yellow 13: Known for its high tinting strength and good lightfastness.
C.I. Pigment Yellow 180: A bis azo pigment with excellent thermal stability and color properties.
C.I. Pigment Yellow 97 stands out due to its superior thermal stability, good mobility, and high resistance to migration, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZKKBGFYKSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041736 | |
Record name | C.I. Pigment Yellow 97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12225-18-2 | |
Record name | Pigment Yellow 97 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12225-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 97 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Yellow 97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 97 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZNH60AHS0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.